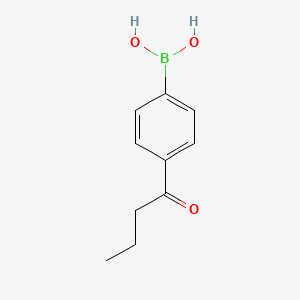

(4-Butyrylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYWRXHZSLSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629665 | |

| Record name | (4-Butanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-24-8 | |

| Record name | (4-Butanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Butylphenyl)boronic acid and its Isomer

A Note on Nomenclature: The initial request for information on "(4-Butyrylphenyl)boronic acid" did not yield a readily available compound with that specific chemical structure in common chemical databases. The term "butyryl" refers to a C4 acyl group (a ketone), which is distinct from a butyl (a straight-chain C4 alkyl group) or a tert-butyl (a branched C4 alkyl group) substituent. This guide will focus on the two closely related and commercially available compounds: 4-n-Butylphenylboronic acid and 4-tert-Butylphenylboronic acid . These compounds are of significant interest to researchers in organic synthesis and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid, with a focus on their utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are summarized below for easy comparison.

Table 1: Properties of 4-n-Butylphenylboronic acid

| Property | Value | Reference |

| CAS Number | 145240-28-4 | [1][2] |

| Molecular Formula | C₁₀H₁₅BO₂ | [1][3] |

| Molecular Weight | 178.04 g/mol | [1][3] |

| Appearance | White powder | [4] |

| Melting Point | 91-97 °C (lit.) | [1][2] |

| Solubility | Soluble in methanol | [4] |

| SMILES | CCCCc1ccc(cc1)B(O)O | [1] |

| InChI | 1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | [1] |

Table 2: Properties of 4-tert-Butylphenylboronic acid

| Property | Value | Reference |

| CAS Number | 123324-71-0 | [5][6][7] |

| Molecular Formula | C₁₀H₁₅BO₂ | [5][8] |

| Molecular Weight | 178.04 g/mol | [5][8] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 191-196 °C (lit.) | [5][7] |

| Purity | ≥ 98% (HPLC) | [5] |

| SMILES | B(C1=CC=C(C=C1)C(C)(C)C)(O)O | [8] |

| InChI | InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | [8] |

Experimental Protocols

Arylboronic acids are versatile intermediates in organic synthesis. The following sections provide detailed methodologies for the synthesis of these compounds and their application in a cornerstone reaction.

Synthesis of 4-n-Butylphenylboronic acid

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent with a borate ester.[4]

Reaction Scheme:

1-bromo-4-n-butylbenzene → 4-n-butylphenylboronic acid

Materials:

-

1-bromo-4-n-butylbenzene (29.3 mmol)

-

n-butyllithium (1.6 M in hexane, 35.1 mmol)

-

Trimethyl borate (58.6 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

1N Sodium hydroxide solution

-

6N Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure: [4]

-

A solution of 1-bromo-4-n-butylbenzene in a mixture of anhydrous THF (32 mL) and diethyl ether (96 mL) is cooled to -78 °C.

-

n-Butyllithium (21.9 mL of a 1.6 M solution in hexane) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 30 minutes.

-

In a separate flask, a solution of trimethyl borate (6.1 g) in diethyl ether (64 mL) is cooled to -78 °C.

-

The organolithium reagent prepared in step 2 is slowly added dropwise to the trimethyl borate solution over 20 minutes at -78 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C, then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1N sodium hydroxide solution (100 mL). The ether layer is separated, and the aqueous layer is extracted with diethyl ether (100 mL).

-

The combined organic phases are extracted with 1N sodium hydroxide solution (3 x 100 mL).

-

The combined alkaline aqueous phases are washed once with diethyl ether, then acidified to pH 1 with 6N hydrochloric acid.

-

The acidified aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-n-butylphenylboronic acid.

References

- 1. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]

- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Butylphenylboronic acid | 145240-28-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]

- 8. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of (4-Butyrylphenyl)boronic acid

An In-Depth Technical Guide to (4-Butyrylphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: A Versatile Bifunctional Building Block

This compound, also known as (4-butanoylphenyl)boronic acid, is a specialized organic compound that serves as a valuable building block for researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its unique structure incorporates two highly versatile functional groups on a phenyl scaffold: a boronic acid and a butyryl ketone.

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] The ketone group, on the other hand, provides a reactive handle for a wide array of subsequent chemical transformations, such as reduction, olefination, or reductive amination. This bifunctionality allows for the strategic, stepwise construction of complex molecular architectures, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and experimental handling of this compound, grounded in established chemical principles and data from closely related analogues.

Core Physicochemical and Structural Properties

While this compound is a specific and less common derivative, its properties can be reliably inferred from its structure and comparison to well-characterized analogues like 4-acetylphenylboronic acid. The presence of the electron-withdrawing butyryl group in the para position significantly influences the electronic character of the boronic acid.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Method |

| CAS Number | 186498-24-8 | [2] |

| Molecular Formula | C₁₀H₁₃BO₃ | Calculated |

| Molecular Weight | 192.02 g/mol | Calculated |

| Appearance | White to off-white or light yellow solid | Typical for arylboronic acids[3] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF, Acetone). Low solubility in water and nonpolar hydrocarbons. | General property of arylboronic acids[4][5] |

| pKa | ~8.5 - 8.8 (Estimated) | Arylboronic acids typically have a pKa around 9. The electron-withdrawing acyl group lowers the pKa relative to phenylboronic acid.[6] |

Structurally, the molecule features an sp²-hybridized boron atom, rendering it a weak Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the para-butyryl group increases the Lewis acidity of the boron center compared to alkyl-substituted phenylboronic acids.

Synthesis and Mechanistic Rationale

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[6] For this compound, the logical starting material is 1-(4-bromophenyl)butan-1-one.

The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping of the resulting aryl-metal species with the boron electrophile.

Key Mechanistic Considerations:

-

Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the organometallic intermediate.

-

Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions. The highly reactive aryllithium intermediate could potentially react with the ketone moiety of another molecule if the temperature is not controlled.

-

Electrophilic Boron Source: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The boron atom is electrophilic and readily attacked by the nucleophilic carbon of the aryllithium species.

-

Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester intermediate to the desired boronic acid.

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems and is used extensively in pharmaceutical synthesis.[7][]

The reaction involves three key steps in a catalytic cycle with a palladium(0) catalyst:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The butyryl group remains intact under typical Suzuki conditions, making this reagent an excellent choice for building complex molecules where the ketone can be modified later in the synthetic sequence.

Reactivity of the Ketone Moiety

The butyryl group offers a secondary point of diversification. It can undergo a variety of classical ketone reactions, including:

-

Reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Wittig reaction to form an alkene.

-

Reductive amination to form substituted amines.

-

Formation of hydrazones, oximes, or other derivatives.

This dual reactivity is highly valuable in constructing compound libraries for drug screening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard literature procedure for arylboronic acid synthesis, adapted for this specific compound.[6]

-

Materials: 1-(4-bromophenyl)butan-1-one, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 2.5 M in hexanes), triisopropyl borate (B(O-iPr)₃), 2 M hydrochloric acid (HCl), ethyl acetate, brine.

-

Procedure:

-

Add 1-(4-bromophenyl)butan-1-one (1.0 eq) to an oven-dried, three-neck flask under an argon atmosphere.

-

Dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. The formation of the aryllithium is often indicated by a color change.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~1-2. Stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.

-

Protocol 2: Characterization by ¹H NMR

A self-validating system requires rigorous characterization of the product.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected ¹H NMR (300 MHz, DMSO-d₆) Spectral Features:

-

δ ~8.2 ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic acid. This peak is exchangeable with D₂O.

-

δ ~7.9-8.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the butyryl group.

-

δ ~7.8-7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the boronic acid group.

-

δ ~3.0 ppm (t, 2H): A triplet for the -CH₂- group adjacent to the carbonyl.

-

δ ~1.6-1.7 ppm (sextet, 2H): A sextet for the internal -CH₂- group of the butyl chain.

-

δ ~0.9 ppm (t, 3H): A triplet for the terminal -CH₃ group.

-

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol that can be optimized for specific substrates.[9]

-

Materials: this compound (1.2 eq), Aryl halide (e.g., 4-bromoanisole, 1.0 eq), Pd(PPh₃)₄ catalyst (3 mol%), Potassium Carbonate (K₂CO₃, 2.0 eq), 1,4-Dioxane, Water.

-

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed solvents (e.g., a 4:1 mixture of dioxane:water).

-

Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography to obtain the coupled product.

-

Stability, Handling, and Storage

Stability

Boronic acids are generally stable solids but are susceptible to two primary degradation pathways:

-

Dehydration: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1] This can occur upon heating or prolonged storage and may affect reactivity. The presence of boroxine is often observed in commercial samples.

-

Oxidative Instability: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[10][11] While generally stable to air for handling, long-term storage under an inert atmosphere is recommended.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture. For long-term stability and to minimize boroxine formation, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal.

Conclusion

This compound stands out as a highly strategic and versatile intermediate in organic synthesis. Its bifunctional nature provides chemists with the reliable C-C bond-forming capability of the boronic acid while retaining a ketone handle for subsequent molecular elaboration. This dual utility makes it an exceptionally powerful tool for building the complex and diverse molecular scaffolds required in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to fully harness its synthetic potential.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. 149104-90-5|4-Acetylphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 4-Butylphenylboronic acid | 145240-28-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

(4-Butyrylphenyl)boronic acid molecular structure and weight

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following table summarizes the key quantitative data for (4-Butylphenyl)boronic acid.

| Property | Value | Citations |

| Molecular Formula | C10H15BO2 | [1][2] |

| Molecular Weight | 178.04 g/mol | [1][2] |

| CAS Number | 145240-28-4 | [2] |

| Melting Point | 91-97 °C | [3] |

| Linear Formula | CH3(CH2)3C6H4B(OH)2 |

Molecular Structure

The molecular structure of (4-Butylphenyl)boronic acid consists of a phenyl ring substituted with a butyl group and a boronic acid group (-B(OH)2) at the para position.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of (4-Butylphenyl)boronic acid, such as in Suzuki-Miyaura cross-coupling reactions, are extensive and application-specific. For specific methodologies, researchers are advised to consult peer-reviewed publications in the fields of organic synthesis and medicinal chemistry. Key suppliers like Sigma-Aldrich often provide certificates of analysis and basic safety information which can be accessed through their websites.[3]

Disclaimer: This document provides a summary of publicly available data. Researchers should always consult primary literature and safety data sheets before handling any chemical compounds.

References

synthesis pathways for (4-Butyrylphenyl)boronic acid

An In-Depth Technical Guide to the Synthesis of (4-Butyrylphenyl)boronic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a versatile bifunctional molecule that has garnered significant attention from researchers in drug discovery and materials science.[1][2] Its structure, featuring a boronic acid moiety and a butyryl group, makes it an invaluable building block. The boronic acid group is a cornerstone of modern organic synthesis, primarily serving as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4][5] This reaction's reliability and tolerance for a wide range of functional groups have made it a go-to method for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[6]

The butyrylphenyl substructure provides a lipophilic handle and a carbonyl group that can be further functionalized or used to modulate the pharmacokinetic properties of a target molecule. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern the selection of each method. We will explore classic organometallic approaches alongside modern catalytic strategies, offering a comprehensive resource for laboratory-scale synthesis and process development.

Pathway 1: Grignard Reagent Formation and Borylation

This classical approach is one of the most common methods for preparing arylboronic acids.[7] It relies on the formation of a highly nucleophilic organomagnesium (Grignard) reagent from an aryl halide, which then attacks an electrophilic boron source. The starting material of choice is typically 4-bromobutyrophenone.

Mechanism and Scientific Rationale

The synthesis proceeds in two distinct stages:

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromobutyrophenone. This reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the resulting Grignard reagent, (4-butyrylphenyl)magnesium bromide.

-

Borylation and Hydrolysis: The Grignard reagent is a potent nucleophile. It is added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at very low temperatures (typically -78 °C).[7] The low temperature is critical to prevent over-addition of the Grignard reagent to the boron center, which would lead to the formation of undesired borinic acid and triarylborane byproducts.[7][8] The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final this compound.

A key consideration is the presence of the ketone carbonyl group, which is also electrophilic. The low reaction temperature for the borylation step is crucial not only to prevent over-addition but also to minimize the competing nucleophilic attack of the Grignard reagent on the ketone of another molecule.

Visualizing the Grignard Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

solubility profile of (4-Butyrylphenyl)boronic acid in various solvents

Technical Guide: Solubility Profile of (4-Butyrylphenyl)boronic Acid

Introduction

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a butyryl group. Phenylboronic acids are critical building blocks in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In drug development, the boronic acid functional group is a key pharmacophore in various enzyme inhibitors.

A comprehensive understanding of a compound's solubility profile is fundamental for its application in synthesis, purification, formulation, and biological screening.[1] The choice of solvent directly influences reaction kinetics, yield, product isolation, and bioavailability.[1][2] Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability in preclinical studies.[3]

This technical guide provides a detailed overview of the solubility characteristics of this compound. As specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy.[1] Furthermore, it details established experimental protocols for determining solubility, offering a robust framework for researchers to generate precise data for the title compound.

Solubility Profile

The presence of the C4 alkyl ketone (butyryl) group in this compound increases its lipophilicity compared to phenylboronic acid. This structural modification is expected to increase its solubility in nonpolar organic solvents and decrease its solubility in polar, aqueous media.

Representative Solubility of Phenylboronic Acid (Proxy Data)

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various solvents. This data should be used as a reference point for estimating the behavior of this compound.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100g ) | Temperature (°C) |

| Ethers | Dipropyl Ether | High[4][5] | Data not available | - |

| Ketones | Acetone | High[4][5] | Data not available | - |

| Halogenated | Chloroform | Moderate[4][5] | Data not available | - |

| Hydrocarbons | Methylcyclohexane | Very Low[4][5] | Data not available | - |

| Aqueous | Water | Low[5] | 1.9[5][7] | 20 |

Experimental Protocols for Solubility Determination

Accurate solubility measurement depends on achieving equilibrium between the solid and dissolved phases and the effective separation of these phases before analysis.[8] The two most common and robust methods for determining the thermodynamic (equilibrium) solubility of a compound are the Shake-Flask method and the Dynamic method.

Equilibrium Shake-Flask Method

The Saturation Shake-Flask (SSF) method is considered the gold standard for determining equilibrium solubility.[8] The protocol involves agitating a suspension of the compound in a solvent for a sufficient duration to reach equilibrium, followed by analysis of the supernatant.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial or flask containing the selected solvent.[9] Ensuring excess solid is present throughout the experiment is critical to measuring solubility, not just concentration.[10]

-

Equilibration: Seal the container and place it in a temperature-controlled agitator (e.g., a rotary shaker at 300 RPM or a thermomixer).[10][11] Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. This typically requires 24 to 72 hours.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PTFE or PVDF).[3][8]

-

Quantification: Carefully sample the clear supernatant. If necessary, dilute the sample with a suitable solvent to fall within the linear range of the analytical method.[8] Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[2][3][12]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the saturated solution, which represents its solubility.

Dynamic Method

The dynamic method determines solubility by identifying the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.[1] This technique is particularly useful for constructing solubility-temperature curves.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.[1]

-

Heating and Observation: The mixture is stirred rigorously while the temperature is slowly increased at a constant rate (e.g., 0.1–0.5 °C/min).[1]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or with an automated system using a luminance probe or a laser to detect light scattering.[1][4][13]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded as the solubility temperature for that specific composition.[1]

-

Data Collection: The procedure is repeated with different compositions of solute and solvent to generate a dataset that can be plotted as a solubility curve (solubility vs. temperature).[1]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for determining compound solubility using the Shake-Flask method followed by HPLC analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. pharmaguru.co [pharmaguru.co]

- 13. pubs.acs.org [pubs.acs.org]

Stability and Recommended Storage of (4-Butyrylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Butyrylphenyl)boronic acid. The information is curated for professionals in research and drug development who utilize arylboronic acids in their work. This document outlines the inherent stability characteristics of this class of compounds, provides specific storage recommendations, and details generalized experimental protocols for stability assessment.

Introduction to the Stability of Arylboronic Acids

Arylboronic acids are a cornerstone in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their widespread use, boronic acids are known for their potential instability under various conditions.[1] The primary degradation pathways for arylboronic acids include:

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenols. This process can be initiated by atmospheric oxygen or other oxidizing agents.[2]

-

Hydrolysis (Protodeboronation): In aqueous environments, particularly under acidic or basic conditions, the boronic acid group can be cleaved from the aromatic ring, resulting in the corresponding arene. The rate of protodeboronation is pH-dependent.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides, most commonly trimers known as boroxines.[3] This process is typically reversible upon the addition of water.

The stability of a specific arylboronic acid, such as this compound, is influenced by the electronic and steric nature of its substituents.

Recommended Storage and Handling of this compound

To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is crucial. The following recommendations are based on information from safety data sheets (SDS) and general knowledge of boronic acid chemistry.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] Refrigeration is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[4][5][6] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[5] | Protects from atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. |

| Light | Store in a dark place.[4] | Protects from photolytic degradation. |

| Moisture | Store in a dry place.[5][6] | Prevents hydrolysis and the formation of boroxines. |

| Incompatible Materials | Store away from oxidizing agents and strong acids.[4] | Avoids chemical reactions that can degrade the compound. |

Handling Precautions

-

Work in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust during handling.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a boronic acid.

Caption: General experimental workflow for stability testing of this compound.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies.

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a specified period.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or elevated temperature for a specified period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

-

-

Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic or Gradient):

-

A mixture of acetonitrile and water is a common starting point.

-

The pH of the aqueous phase can be adjusted to optimize separation.

Procedure:

-

Develop an HPLC method that provides good resolution between this compound and any observed degradation products from the forced degradation studies.

-

Inject the stressed samples onto the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Quantify the amount of remaining this compound at each time point to determine the degradation rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy can be used to qualitatively monitor the degradation and identify the structure of degradation products.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

Procedure:

-

Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

-

Acquire an initial ¹H NMR spectrum.

-

Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O/DCl or NaOD/D₂O, or heat the sample).

-

Acquire subsequent ¹H NMR spectra at regular intervals to observe changes in the signals of the parent compound and the appearance of new signals corresponding to degradation products.

Potential Degradation Pathways

Based on the known chemistry of arylboronic acids, the following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound, like other arylboronic acids, is susceptible to degradation through oxidation, hydrolysis, and dehydration. Proper storage in a cool, dry, dark place, preferably under an inert atmosphere, is essential to maintain its quality and reactivity. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies coupled with appropriate analytical techniques such as HPLC and NMR is highly recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important class of compounds.

References

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. benchchem.com [benchchem.com]

The Butyrylphenyl Group: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the butyrylphenyl functional group's core reactivity. The content covers electronic and steric influences, detailed reaction mechanisms at its key sites, and its significance in medicinal chemistry. All quantitative data is summarized in tables for clarity, and key experimental protocols are provided.

Introduction to the Butyrylphenyl Moiety

The butyrylphenyl group consists of a butyryl group (butanoyl group) attached to a phenyl ring. The simplest example is butyrophenone (1-phenylbutan-1-one). This moiety is characterized by three primary regions of chemical reactivity: the electrophilic aromatic ring, the electrophilic carbonyl carbon, and the acidic α-carbon protons. The interplay between the electron-withdrawing acyl group and the aromatic system defines its chemical behavior and makes it a foundational structure in organic synthesis and medicinal chemistry, most notably in the butyrophenone class of antipsychotic drugs.

Electronic and Steric Properties

The reactivity of the butyrylphenyl group is governed by the strong electron-withdrawing nature of the carbonyl and the steric bulk of the butyl chain.

-

Electronic Effects : The carbonyl group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. It withdraws electron density from the phenyl ring through both inductive effects (-I) and resonance effects (-M), making the ring less nucleophilic.[1][2] Consequently, reactions like nitration or halogenation are slower compared to benzene. This electron withdrawal is most pronounced at the ortho and para positions, which leads to the butyryl group being a meta-director for EAS.[3][4][5]

-

Steric Effects : The butyryl chain provides moderate steric hindrance. This can influence the regioselectivity of reactions, for example, by disfavoring the approach of bulky reagents to the ortho positions of the phenyl ring or to the carbonyl group itself.[6][7][8]

Core Reactivity Analysis

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

As a meta-directing and deactivating group, the butyrylphenyl moiety undergoes EAS primarily at the meta-position. The intermediates for ortho and para attack are significantly destabilized due to an unfavorable resonance structure where a positive charge is placed adjacent to the partially positive carbonyl carbon.[3][9]

Logical Pathway: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Directing effect of the butyryl group in EAS.

Reactivity of the α-Carbon: Enolate Formation

The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic (pKa ≈ 19-20) and can be removed by a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate.[10][11] This resonance-stabilized intermediate is crucial for forming new carbon-carbon bonds via SN2 reactions with alkyl halides.[12]

Reactivity of the Carbonyl Group: Nucleophilic Addition & Reduction

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A key reaction is its reduction to either a secondary alcohol or a methylene group.

-

Reduction to an Alcohol : Reagents like sodium borohydride (NaBH₄) reduce the ketone to a secondary alcohol. This reaction is typically fast and high-yielding.

-

Complete Deoxygenation : The carbonyl can be completely removed (reduced to -CH₂) under harsh conditions. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for acid-stable compounds, while the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) is suitable for base-stable compounds. This two-step sequence of Friedel-Crafts acylation followed by reduction is a classic method for synthesizing alkylbenzenes.

Quantitative and Spectroscopic Data

Table 1: Spectroscopic Data for Butyrophenone

| Data Type | Moiety | Characteristic Value | Reference(s) |

| ¹H NMR | Ar-H (ortho) | ~7.95 ppm (doublet) | [4] |

| ¹H NMR | Ar-H (meta/para) | ~7.42-7.55 ppm (multiplet) | [4] |

| ¹H NMR | α-CH ₂ (to C=O) | ~2.93 ppm (triplet) | [4] |

| ¹H NMR | β-CH ₂ | ~1.77 ppm (sextet) | [4] |

| ¹H NMR | γ-CH ₃ | ~1.00 ppm (triplet) | [4] |

| IR Spectroscopy | C=O Stretch | ~1686 cm⁻¹ (strong) |

Table 2: Representative Reaction Outcomes

| Reaction Type | Substrate | Reagents | Major Product(s) | Yield/Ratio | Reference(s) |

| Electrophilic Nitration | Acetophenone* | Conc. HNO₃, Conc. H₂SO₄ | m-Nitroacetophenone | ~72% meta, ~26% ortho, ~2% para | [4] |

| Carbonyl Reduction (to CH₂) | Aryl-alkyl ketone | Zn(Hg), conc. HCl (Clemmensen) | Alkylbenzene | High (e.g., ~76% for cholestane-3-one) | |

| Carbonyl Reduction (to CH₂) | Aryl-alkyl ketone | H₂NNH₂, KOH, heat (Wolff-Kishner) | Alkylbenzene | High (excellent yields reported) | [2] |

| Carbonyl Reduction (to CH-OH) | Aromatic Ketone | NaBH₄, MeOH | Secondary Alcohol | High to Excellent (e.g., 94% for benzaldehyde) | |

| α-Alkylation | Ketone Enolate | 1. LDA, THF; 2. CH₃I | α-Methyl Ketone | Good to High |

Note: Data for acetophenone is used as a close structural and electronic analog for butyrophenone, for which specific isomer distribution data is less common.

Applications in Drug Development: Butyrophenone Antipsychotics

The butyrophenone scaffold is central to a class of typical antipsychotic drugs, with Haloperidol being a prominent example. These drugs function primarily as high-affinity antagonists of the dopamine D2 receptor .

In dopaminergic neurons, the D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). When activated by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), decreasing the activity of Protein Kinase A (PKA) and modulating downstream neuronal signaling.[3] Butyrophenone antagonists like haloperidol bind to the D2 receptor but do not activate it, thereby blocking dopamine's inhibitory effect and normalizing the signaling cascade.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Antagonism of the D2 receptor by butyrophenones.

Key Experimental Protocols

Protocol: Friedel-Crafts Acylation of Benzene to form Butyrophenone

This procedure describes the synthesis of the parent butyrylphenyl compound, butyrophenone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Butyryl chloride

-

Benzene

-

Ice, Concentrated HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄

Procedure:

-

Equip a dry round-bottomed flask with a stir bar and an addition funnel, under an inert atmosphere (e.g., N₂ or CaCl₂ drying tube).

-

Suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.

-

Dissolve butyryl chloride (1.0 equiv.) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, keeping the temperature below 10°C.

-

After addition is complete, add benzene (1.0-1.2 equiv.), also dissolved in DCM, dropwise over 30 minutes, maintaining the low temperature.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can be purified by vacuum distillation.

Protocol: Clemmensen Reduction of Butyrophenone

This procedure describes the complete deoxygenation of the carbonyl group.

Materials:

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Butyrophenone

-

Toluene

Procedure:

-

Prepare Amalgamated Zinc: In a flask, stir zinc dust (excess, e.g., 2-3 parts by weight relative to ketone) with a 5% aqueous solution of HgCl₂ for 5-10 minutes. Decant the aqueous solution and wash the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated HCl.

-

Add a solution of butyrophenone (1.0 equiv.) in toluene to the flask.

-

Heat the mixture to a vigorous reflux with strong stirring for 4-8 hours. Additional portions of HCl may be needed during the reflux to maintain a strongly acidic environment.

-

After cooling, decant the liquid from the remaining zinc. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers, wash with water, then with dilute NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain n-butylbenzene.

Experimental Workflow: Synthesis of n-Butylbenzene

Caption: Workflow for the synthesis of n-butylbenzene.

Protocol: α-Alkylation of Butyrophenone

This procedure describes the methylation at the α-position via an enolate intermediate.

Materials:

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Butyrophenone

-

Methyl Iodide (CH₃I)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Set up an oven-dried, three-necked flask with a stir bar, septum, and N₂ inlet.

-

Add anhydrous THF and diisopropylamine (1.1 equiv.) to the flask via syringe. Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.05 equiv.) dropwise. Stir the mixture at -78°C for 15 minutes, then allow it to warm to 0°C for 15 minutes to form the LDA solution.

-

Re-cool the LDA solution to -78°C.

-

Add a solution of butyrophenone (1.0 equiv.) in anhydrous THF dropwise. Stir for 30-45 minutes at -78°C to ensure complete enolate formation.

-

Add methyl iodide (1.1-1.2 equiv.) dropwise to the enolate solution at -78°C. Stir for 1-2 hours, allowing the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the resulting 2-methyl-1-phenylbutan-1-one via flash column chromatography.

References

- 1. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 11. Haloperidol - Wikipedia [en.wikipedia.org]

- 12. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of Arylboronic Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and ever-expanding applications of arylboronic acids in synthetic chemistry and drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive resource on this pivotal class of compounds.

Introduction

First synthesized in 1860, arylboronic acids have evolved from chemical curiosities to indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their unique physicochemical properties, including their stability, low toxicity, and versatile reactivity, have established them as crucial building blocks in a myriad of chemical transformations.[1] This is most notably exemplified by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3] Beyond their synthetic utility, the ability of the boronic acid moiety to reversibly interact with diols and key amino acid residues in enzymes has propelled their development as sophisticated sensors and potent therapeutics. This guide provides a detailed overview of the core literature, key experimental protocols, and critical applications of arylboronic acids for professionals in research and drug development.

Physicochemical Properties

The utility of arylboronic acids is intrinsically linked to their distinct physical and chemical characteristics. Understanding these properties is crucial for their effective application in both synthesis and biological systems.

A key feature of arylboronic acids is their Lewis acidity, which allows them to interact with Lewis bases. This property is central to their biological activity and their use in sensing applications.[4] The acidity of an arylboronic acid, quantified by its pKa value, is influenced by the electronic nature of the substituents on the aromatic ring.[5] In aqueous solutions, arylboronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[4] The tetrahedral form exhibits stronger Lewis acidity and is more favorable for binding with diols.[4] The solubility of arylboronic acids in water can be limited, a factor that needs consideration in both reaction conditions and pharmaceutical formulations.[6][7] However, their solubility can be enhanced by the addition of certain polyols, like mannitol, which form boronate esters and can prevent the formation of the less soluble trimeric boroxine anhydrides.[6]

| Property | Typical Range/Value | Key Factors Influencing the Property | Reference |

| pKa | 4 - 10 | Substituents on the aryl ring, solvent, temperature, and concentration. | [5] |

| Solubility in Water | Generally low | pH, temperature, and the presence of complexing agents like polyols. | [6][7][8] |

| Physical State | Typically crystalline solids | Molecular symmetry and intermolecular forces. | [9] |

Core Synthetic Methodologies

The accessibility of a diverse range of arylboronic acids is a testament to the robust synthetic methods developed over the years. These methods primarily involve the formation of a carbon-boron bond.

Synthesis of Arylboronic Acids from Aryl Halides

A prevalent and versatile method for synthesizing arylboronic acids involves the reaction of an aryl halide with a boron-containing reagent, often catalyzed by a transition metal like palladium.[10][11]

Detailed Experimental Protocol: Palladium-Catalyzed Borylation of Aryl Chlorides [10][11]

This protocol describes the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron.

-

Materials:

-

Aryl chloride (1.0 mmol)

-

Tetrahydroxydiboron (B₂(OH)₄) (1.5 mmol)

-

Palladium catalyst (e.g., 2 mol % X-Phos Pd G2)

-

Potassium acetate (KOAc) (3.0 mmol)

-

Sodium tert-butoxide (NaOt-Bu) (1 mol %)

-

Ethanol (EtOH) (0.1 M solution)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, tetrahydroxydiboron, palladium catalyst, potassium acetate, and sodium tert-butoxide.

-

Add ethanol to the flask via syringe.

-

Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

For isolation of the arylboronic acid, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or chromatography. Alternatively, the crude boronic acid can be converted in situ to a more stable derivative like a trifluoroborate salt or a pinacol ester.

-

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with an Arylboronic Acid [14]

This protocol provides a general procedure for the synthesis of 2-amino-4-arylpyridines.

-

Materials:

-

2-Amino-4-bromopyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)

-

Base (e.g., Na₂CO₃, 2.0 mmol)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask, combine 2-amino-4-bromopyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[14]

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[14]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Development and Research

The unique reactivity of the boronic acid moiety has been extensively leveraged in drug design and the development of research tools.

Arylboronic Acids as Enzyme Inhibitors

Arylboronic acids are particularly effective as inhibitors of serine proteases and the proteasome, enzymes that play critical roles in various physiological and pathological processes.[9][15][16][17] The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[18]

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib (Velcade®) is a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[19] By inhibiting the proteasome, bortezomib disrupts the degradation of proteins that regulate cell cycle progression and apoptosis, leading to the death of cancer cells.[20][21] One of the key signaling pathways affected by bortezomib is the NF-κB pathway.[22]

Quantitative Data on Enzyme Inhibition by Arylboronic Acids

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Lower values indicate greater potency.

| Inhibitor | Target Enzyme | IC₅₀ / Ki | Reference |

| Bortezomib | 20S Proteasome (Chymotrypsin-like activity) | Ki = 0.6 nM | [23] |

| Various Arylboronic Acids | Chymotrypsin | Ki values vary with substituents | [9][15] |

| Various Arylboronic Acids | Subtilisin | Ki values vary with substituents | [9][15] |

Experimental Workflow for Evaluating Enzyme Inhibition

Arylboronic Acids as Fluorescent Sensors

The ability of arylboronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use as fluorescent sensors for carbohydrates.[24][25][26] This interaction is particularly relevant for the detection of biologically important sugars like glucose.[26][27] The binding event can modulate the fluorescence properties of a fluorophore attached to the arylboronic acid, leading to a detectable signal change.[25]

Experimental Setup for Carbohydrate Sensing

Conclusion

Arylboronic acids stand as a testament to the power of fundamental chemical research to drive innovation across diverse scientific disciplines. From their foundational role in the Suzuki-Miyaura coupling, which has revolutionized the synthesis of complex organic molecules, to their sophisticated applications as enzyme inhibitors and fluorescent sensors, their impact is undeniable. The continued exploration of their synthesis, reactivity, and biological interactions promises to unlock new therapeutic strategies and diagnostic tools, solidifying the position of arylboronic acids as a key molecular scaffold for the future of chemistry and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]

- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]

- 20. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 26. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Untapped Potential of Butyryl-Substituted Phenylboronic Acids: A Field Awaiting Exploration

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. While phenylboronic acids have emerged as a versatile scaffold in drug discovery, particularly as enzyme inhibitors, a comprehensive investigation into the biological activities of butyryl-substituted phenylboronic acids remains a notably uncharted territory. Despite a thorough review of existing scientific literature, there is a conspicuous absence of in-depth research specifically detailing the synthesis, biological evaluation, and mechanism of action of this particular class of compounds, especially concerning their potential as butyrylcholinesterase (BChE) inhibitors.

Phenylboronic acids and their derivatives are known to interact with serine hydrolases, a broad class of enzymes that includes butyrylcholinesterase. This interaction is facilitated by the boron atom's ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This mechanism has been explored for various substituted phenylboronic acids in the context of inhibiting enzymes like β-lactamases and proteasomes. However, the influence of a butyryl substitution on the potency and selectivity of these compounds as BChE inhibitors has not been specifically elucidated in the available scientific literature.

Butyrylcholinesterase is a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's. As the disease progresses, the levels of acetylcholinesterase (AChE) decrease, while BChE levels remain stable or even increase, playing a more prominent role in acetylcholine hydrolysis. Consequently, selective BChE inhibitors are of considerable interest for restoring cholinergic function in the later stages of Alzheimer's disease.

Furthermore, BChE is implicated in the cholinergic anti-inflammatory pathway, a crucial signaling circuit that regulates the body's inflammatory response.[1][2][3] Inhibition of BChE can lead to an increase in acetylcholine levels, which in turn can modulate the immune response by suppressing the production of pro-inflammatory cytokines.[1][4] This positions BChE inhibitors as potential therapeutic agents for a range of inflammatory conditions.

While the potential for butyryl-substituted phenylboronic acids to act as BChE inhibitors is theoretically plausible based on the known reactivity of the boronic acid warhead, the lack of empirical data prevents a detailed analysis. Key information that is currently unavailable in the public domain includes:

-

Quantitative Biological Activity Data: Specific IC50 or Ki values for butyryl-substituted phenylboronic acids against butyrylcholinesterase have not been reported.

-

Detailed Experimental Protocols: Methodologies for the synthesis of these specific compounds and the protocols for their biological evaluation, including enzymatic assays, are not described.

-

Defined Signaling Pathways: The precise signaling pathways modulated by this specific class of compounds have not been investigated.

The absence of this critical information makes it impossible to construct a comprehensive technical guide or whitepaper on the biological activities of butyryl-substituted phenylboronic acids at this time. The field is ripe for exploration, and future research is needed to synthesize these compounds, evaluate their inhibitory potential against butyrylcholinesterase and other relevant enzymes, and elucidate their mechanisms of action. Such studies would be invaluable in determining whether butyryl-substituted phenylboronic acids hold promise as a novel class of therapeutic agents.

The Cholinergic Anti-inflammatory Pathway: A Potential Target

The cholinergic anti-inflammatory pathway is a neural reflex that modulates the immune response. Acetylcholine, the primary signaling molecule in this pathway, can inhibit the production of inflammatory cytokines by immune cells.[1] Butyrylcholinesterase plays a role in regulating acetylcholine levels and, therefore, influences this pathway. The diagram below illustrates the basic concept of the cholinergic anti-inflammatory pathway.

Caption: The Cholinergic Anti-inflammatory Pathway.

References

- 1. Acetylcholinesterase and butyrylcholinesterase as possible markers of low-grade systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence of upregulation of the cholinergic anti-inflammatory pathway in late-life depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New paradigms in the study of the cholinergic system and metabolic diseases: Acetyl-and-butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]

Unveiling (4-Butyrylphenyl)boronic Acid: A Technical Guide for Researchers

(4-Butyrylphenyl)boronic acid , a versatile organoboron compound, serves as a crucial building block in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental process in constructing complex molecular architectures.[1] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside relevant technical data for researchers, scientists, and drug development professionals.

Commercial Availability and Purity Levels

A survey of prominent chemical suppliers reveals the ready availability of this compound, typically offered at purity levels suitable for research and development purposes. The compound is identifiable by its CAS Number: 145240-28-4.[1][2]

| Supplier | CAS Number | Purity Level | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 145240-28-4 | ≥95% | C10H15BO2 | 178.04 |

| Boron Molecular | 145240-28-4 | Not Specified | C10H15BO2 | 178.04 |

Note: Purity levels and available grades may vary. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis for specific batches.

Physicochemical Properties

Key physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C10H15BO2[3] |

| Molecular Weight | 178.04 g/mol [3] |

| Appearance | White to light yellow solid |

| Melting Point | 91-97 °C (lit.)[2] |

| InChI | InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3[2] |

| SMILES | CCCCc1ccc(cc1)B(O)O[2] |

Experimental Protocols: General Purification of Arylboronic Acids

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers, a general and widely applicable purification method for arylboronic acids involves an acid-base extraction procedure. This technique leverages the acidic nature of the boronic acid functional group.

Objective: To remove non-acidic organic impurities from crude arylboronic acids.

Materials:

-

Crude this compound

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)[4]

-

A suitable acid (e.g., hydrochloric acid, sulfuric acid)[4]

-

An organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)[4]

-

Water (deionized)

-

Standard laboratory glassware (beakers, separatory funnel, flasks)

-

pH indicator paper or a pH meter

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic impurities will remain in the organic layer.

-

Separation: Carefully separate the aqueous layer containing the boronate salt from the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid until the pH is acidic (typically pH 2-3). This will protonate the boronate salt, causing the purified boronic acid to precipitate out of the solution.[4]

-

Isolation: Collect the precipitated pure boronic acid by filtration.

-

Washing: Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the purified boronic acid under vacuum to remove residual solvent and water.

This process can significantly enhance the purity of the final product, often achieving purities of ≥99%.[5]

Quality Control and Analysis

The analysis of boronic acids and their esters can be challenging due to their potential for hydrolysis.[6][7] High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound.[8][9] Non-aqueous capillary electrophoresis (NACE) has also been shown to be an effective method for the analysis of boronic acids and esters, minimizing hydrolysis during analysis.[6]

Visualization of a General Suzuki-Miyaura Coupling Workflow

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a generalized workflow for such a reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-叔丁基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Data of (4-Butyrylphenyl)boronic acid: A Technical Guide

A comprehensive technical guide on the spectroscopic data of (4-Butyrylphenyl)boronic acid is provided below, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and analogous quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.95 | d | 2H | Ar-H (ortho to -C(O)R) |

| ~2.95 | t | 2H | -C(O)CH ₂CH₂CH₃ |

| ~1.75 | sextet | 2H | -C(O)CH₂CH ₂CH₃ |

| ~1.00 | t | 3H | -C(O)CH₂CH₂CH ₃ |

| ~5.0-7.0 | br s | 2H | -B(OH )₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | C =O |

| ~138 | Ar-C (para to -B(OH)₂) |

| ~135 | Ar-C -B(OH)₂ (ipso) |

| ~130 | Ar-C H (ortho to -B(OH)₂) |

| ~128 | Ar-C H (ortho to -C(O)R) |

| ~38 | -C(O)C H₂CH₂CH₃ |

| ~18 | -C(O)CH₂C H₂CH₃ |

| ~14 | -C(O)CH₂CH₂C H₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| ~3050 | Medium | Ar C-H stretch |

| ~2960, 2870 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium-Strong | Ar C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1090 | Strong | C-B stretch |

| ~840 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 192.08 | [M]⁺ (Molecular Ion) |

| 174.07 | [M-H₂O]⁺ |

| 149.06 | [M-C₃H₇]⁺ |

| 121.05 | [M-C₄H₇O]⁺ |

| 91.05 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids can form cyclic anhydrides (boroxines), which may lead to complex spectra. Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆, is often advantageous.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is used as an internal standard.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.5 ppm) is used as an internal standard.

-

Infrared (IR) Spectroscopy

-